8-Ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid dihydrochloride 8-Ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1922702-07-5
VCID: VC2731929
InChI: InChI=1S/C10H18N2O2S.2ClH/c1-2-12-5-3-10(4-6-12)11-8(7-15-10)9(13)14;;/h8,11H,2-7H2,1H3,(H,13,14);2*1H
SMILES: CCN1CCC2(CC1)NC(CS2)C(=O)O.Cl.Cl
Molecular Formula: C10H20Cl2N2O2S
Molecular Weight: 303.2 g/mol

8-Ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid dihydrochloride

CAS No.: 1922702-07-5

Cat. No.: VC2731929

Molecular Formula: C10H20Cl2N2O2S

Molecular Weight: 303.2 g/mol

* For research use only. Not for human or veterinary use.

8-Ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid dihydrochloride - 1922702-07-5

Specification

CAS No. 1922702-07-5
Molecular Formula C10H20Cl2N2O2S
Molecular Weight 303.2 g/mol
IUPAC Name 8-ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid;dihydrochloride
Standard InChI InChI=1S/C10H18N2O2S.2ClH/c1-2-12-5-3-10(4-6-12)11-8(7-15-10)9(13)14;;/h8,11H,2-7H2,1H3,(H,13,14);2*1H
Standard InChI Key VDWVEBWIHVQEJQ-UHFFFAOYSA-N
SMILES CCN1CCC2(CC1)NC(CS2)C(=O)O.Cl.Cl
Canonical SMILES CCN1CCC2(CC1)NC(CS2)C(=O)O.Cl.Cl

Introduction

Chemical Properties and Structural Characteristics

Molecular Structure

The molecular structure of 8-Ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid dihydrochloride features several key elements:

  • A five-membered thiazole ring containing the sulfur atom

  • A six-membered piperidine ring with an ethyl substituent on one nitrogen

  • A spiro carbon connecting these two ring systems

  • A carboxylic acid group (-COOH) at the 3-position of the thiazole ring

  • Two hydrochloride groups forming the dihydrochloride salt

This unique arrangement gives the molecule a distinctive three-dimensional shape that is crucial for its chemical behavior and potential biological interactions. The spirocyclic structure provides conformational rigidity while the functional groups offer sites for various chemical transformations and biological interactions.

Physical and Chemical Properties

Based on its structural features and related compounds, the following properties can be attributed to 8-Ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid dihydrochloride:

PropertyValue/Description
Molecular FormulaC₁₀H₁₈Cl₂N₂O₂S
Molecular WeightApproximately 303.24 g/mol
Physical AppearanceCrystalline solid, likely white to off-white
SolubilityExpected to be soluble in water and polar organic solvents due to salt form
Storage ConditionsRecommended storage at 2-8°C
StabilityMay be sensitive to heat, light, and moisture

The compound's dihydrochloride salt form significantly enhances its water solubility compared to the non-salt form, making it potentially more suitable for aqueous solutions in biological and chemical research applications .

Synthesis and Preparation Methods

Purification and Characterization

After synthesis, purification methods might include:

  • Recrystallization from appropriate solvent systems

  • Column chromatography for intermediate products

  • Salt formation and subsequent recrystallization

Characterization would typically employ techniques such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Mass spectrometry

  • Infrared spectroscopy

  • Elemental analysis

These techniques would confirm the structure, purity, and identity of the synthesized compound .

Biological Activity and Mechanisms of Action

Potential ActivityProposed MechanismStructural Basis
Histone Deacetylase (HDAC) InhibitionInteraction with HDAC enzyme active sitesSpirocyclic structure and functional groups capable of forming hydrogen bonds and ionic interactions
Neuroprotective EffectsModulation of neurotransmitter systems or neuroprotective pathwaysNitrogen-containing heterocyclic structure similar to known neuroprotective agents
Antimicrobial ActivityInhibition of enzymes involved in microbial cell wall synthesisDiazaspiro structure similar to compounds with established antimicrobial properties

The specific binding modes and biological targets would require experimental verification through in vitro and in vivo studies.

Structure-Activity Relationships

The biological activity of this compound would likely be influenced by several structural features:

  • The spirocyclic core provides a rigid three-dimensional scaffold that can orient functional groups for optimal interaction with biological targets

  • The nitrogen and sulfur atoms can serve as hydrogen bond acceptors, potentially interacting with complementary groups in proteins

  • The carboxylic acid group can form ionic interactions with basic amino acid residues in protein targets

  • The ethyl substituent contributes to the molecule's lipophilicity, potentially affecting membrane permeability

These structure-activity relationships would be crucial for understanding the compound's biological profile and for designing analogs with optimized properties.

Solution ConcentrationPreparation MethodStorage Recommendation
1 mMDissolve in appropriate solvent (water or DMSO)Aliquot and store at -20°C for up to 1 month
5 mMDissolve in appropriate solvent with gentle heating if neededAliquot and store at -20°C or -80°C
10 mMDissolve in appropriate solvent, may require sonicationStore at -80°C for extended stability

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